3-[(diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione
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Overview
Description
3-[(Diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione is an organic compound with a unique structure that includes a benzoxazole ring substituted with a diethylamino group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Diethylamino Group: The diethylamino group is introduced via a Mannich reaction, where formaldehyde and diethylamine react with the benzoxazole derivative.
Thione Formation: The final step involves the conversion of the oxazole to a thione, often achieved using sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and Mannich reactions, and efficient sulfurizing agents for the thione formation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thione group, using reducing agents such as lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may act as antimicrobial, antiviral, or anticancer agents due to their ability to interfere with biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 3-[(diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions, while the thione group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(Diethylamino)methyl]-1,3-benzothiazole-2(3H)-thione: Similar structure but with a benzothiazole ring instead of benzoxazole.
2-Phenylamino-3-methyl-6-diethylaminofluoran: Contains a diethylamino group and a similar aromatic structure but differs in the core ring system.
Uniqueness
3-[(Diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione is unique due to the presence of both a benzoxazole ring and a thione group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N2OS |
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Molecular Weight |
236.34 g/mol |
IUPAC Name |
3-(diethylaminomethyl)-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C12H16N2OS/c1-3-13(4-2)9-14-10-7-5-6-8-11(10)15-12(14)16/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
WNTGMQRKGLCSML-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C2=CC=CC=C2OC1=S |
Origin of Product |
United States |
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